2,6-Bis(2-benzimidazolyl)pyridine

Vue d'ensemble

Description

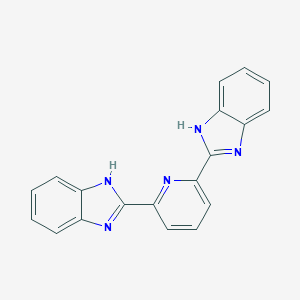

2,6-Bis(2-benzimidazolyl)pyridine: is an organic compound with the molecular formula C19H13N5. It is a V-shaped ligand known for its ability to act as a tridentate nitrogen donor. This compound is used extensively in coordination chemistry due to its ability to form stable complexes with various metal ions . It is also recognized for its applications in sensing and detection, particularly as an anion receptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-benzimidazolyl)pyridine typically involves the reaction of 2,6-dibromopyridine with benzimidazole in the presence of potassium hydroxide, potassium carbonate, and copper powder. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (100°C to reflux) for 24 to 56 hours . The product is then purified through recrystallization in ethanol, yielding a white solid with a purity of over 98% .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Bis(2-benzimidazolyl)pyridine undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as manganese, uranium, and gallium

Substitution: Reacts with alkyl or aryl halides in the presence of a base to form substituted derivatives.

Oxidation and Reduction: Can participate in redox reactions, particularly in coordination complexes.

Common Reagents and Conditions:

Complexation: Metal salts (e.g., MnCl2, UO2Cl2), solvents like DMF or THF, and sometimes heating

Substitution: Alkyl or aryl halides, bases like potassium hydroxide, and solvents such as DMF.

Oxidation and Reduction: Reducing agents like K2[Fe(CO)4] for reduction reactions.

Major Products:

Complexes: Metal-ligand complexes with distinct properties depending on the metal ion

Substituted Derivatives: Various alkyl or aryl-substituted benzimidazolylpyridines.

Applications De Recherche Scientifique

Fluorescence Sensing

BBP has been extensively studied for its properties as a fluorescent sensor. It exhibits unique fluorescence characteristics that can be utilized in various sensing applications.

- Mechanism : The fluorescence of BBP is significantly enhanced in hydrophobic environments, such as lipid membranes. This phenomenon is attributed to the "light switch effect," where the presence of water quenches fluorescence, but when embedded in a membrane, the quenching is reduced due to limited water access .

-

Applications :

- Detection of Toxic Metabolites : BBP has been employed as a chemosensor for detecting toxic substances like benzene metabolites, showcasing high selectivity and sensitivity .

- Optical Sensors : Its ability to act as an optical sensor has been validated through fluorescence spectroscopy and colorimetric techniques, allowing for real-time monitoring of environmental pollutants .

Pharmacological Applications

BBP has shown potential as a pharmacological agent, particularly in the context of ion channel modulation.

- SK Channel Blocker : Research indicates that BBP functions as a potent and selective inhibitor of small conductance calcium-activated potassium (SK) channels. Its IC50 values for hSK1, hSK2, and hSK3 are approximately 0.7 μM and 0.4 μM respectively, indicating strong inhibitory effects .

- Potential Therapeutic Uses : Given its selectivity for SK channels over other potassium channels, BBP could serve as a foundation for developing new antiarrhythmic drugs or treatments for other cardiac conditions .

| Application | Target Channel | IC50 Value (μM) | Notes |

|---|---|---|---|

| SK Channel Inhibition | hSK1 | 0.7 ± 0.2 | Potent inhibitor |

| hSK2 | 0.4 ± 0.1 | Selective over other potassium channels | |

| hSK3 | 0.4 ± 0.2 | Potential therapeutic applications |

Catalytic Applications

BBP also plays a significant role in catalysis within organic chemistry.

- Catalytic Activity : As a ligand, BBP forms complexes with transition metals that can catalyze various organic reactions. For example, cobalt-coordinated BBP complexes have been shown to facilitate CO2 transport in mimetic enzyme systems .

- Research Findings : Studies have demonstrated that metal complexes derived from BBP exhibit enhanced catalytic properties compared to their uncoordinated forms, highlighting the importance of BBP in developing efficient catalytic systems .

| Application | Metal Complex | Reaction Type | Outcome |

|---|---|---|---|

| CO2 Transport | Co-BBP | Enzyme Mimicry | Enhanced transport efficiency |

| Catalysis | Various Metal Complexes | Organic Reactions | Improved catalytic activity |

Mécanisme D'action

The mechanism of action of 2,6-Bis(2-benzimidazolyl)pyridine involves its ability to bind to metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it inhibits SK channels by binding to specific sites on the channel protein, thereby blocking the passage of potassium ions . This inhibition is highly selective and potent, with an IC50 of 0.4 μM for all SK channel subtypes .

Comparaison Avec Des Composés Similaires

2,6-Bis(imino)pyridine: Another tridentate ligand used in coordination chemistry.

2,2’-Bipyridine: A bidentate ligand commonly used in metal complexation.

1,10-Phenanthroline: A bidentate ligand with applications in analytical chemistry.

Uniqueness: 2,6-Bis(2-benzimidazolyl)pyridine is unique due to its tridentate binding mode, which allows for the formation of more stable and diverse metal complexes compared to bidentate ligands. Its ability to act as a selective SK channel inhibitor also sets it apart from other similar compounds .

Activité Biologique

2,6-Bis(2-benzimidazolyl)pyridine (BBP) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the various aspects of BBP's biological activity, including its anticancer properties, effects on ion channels, and potential applications in pharmacology.

Chemical Structure and Properties

BBP is characterized by its unique structure, which includes two benzimidazole moieties linked by a pyridine unit. This configuration allows for various interactions with biological targets, making it a versatile compound in pharmacological research.

Anticancer Activity

Recent studies have demonstrated that BBP exhibits potent anticancer activity through its metal complexes. For instance, complexes formed with manganese(II), cobalt(II), nickel(II), and copper(II) have been synthesized and tested against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HT29 (colon) cells.

The anticancer mechanism of BBP metal complexes involves the induction of apoptosis through several pathways:

- Cell Cycle Arrest : Studies showed that these complexes can induce G0/G1 phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS were observed, leading to mitochondrial dysfunction and double-strand DNA breaks.

- Apoptotic Markers : The expression levels of pro-apoptotic protein Bax were upregulated, while anti-apoptotic protein Bcl-2 was downregulated. Additionally, caspase-3/7 activation further confirmed the induction of intrinsic apoptosis in A549 cells .

Ion Channel Inhibition

BBP has also been identified as a potent and selective inhibitor of small conductance calcium-activated potassium (SK) channels. Its inhibitory potency was evaluated using automatic patch clamp techniques, revealing an IC50 value of approximately 0.4 μM across all three SK channel subtypes.

Selectivity Profile

BBP demonstrated significant selectivity over other potassium channels:

- It was found to be 4.8-fold more potent on SK channels compared to BK channels.

- The compound showed a 46-fold selectivity over hERG channels, which are critical for cardiac function .

Case Studies

- Anticancer Efficacy : In vitro studies indicated that BBP metal complexes exhibited strong cytotoxic effects on cancer cell lines while sparing normal cells. For example, the manganese complex was particularly effective against MCF-7 cells with minimal toxicity to MCF10A normal breast epithelial cells .

- Cardiovascular Pharmacology : BBP's role as an SK channel blocker suggests potential applications in treating arrhythmias and other cardiovascular conditions. Its selective inhibition could lead to fewer side effects compared to non-selective potassium channel blockers .

Summary of Research Findings

Propriétés

IUPAC Name |

2-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKICBDXAZNSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353383 | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28020-73-7 | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.